molecular formula C15H14O3 B1632579 Thunalbene CAS No. 220862-05-5

Thunalbene

Cat. No. B1632579
CAS RN: 220862-05-5
M. Wt: 242.27 g/mol
InChI Key: VANIIUGEHGLNHB-AATRIKPKSA-N
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Description

Thunalbene is an organic compound with the chemical formula C10H8, which is a molecule with aromatic properties . Its structure is similar to naphthalene, but because of its unique conjugated structure, it has special chemical properties .


Synthesis Analysis

This compound is a stilbene derivative isolated from Thunia alba . It has been studied for its metabolism by human faecal microbiota . The metabolism of this compound was observed to involve double bond reduction, dihydroxylation, and demethylation .


Molecular Structure Analysis

This compound has a molecular formula of C15H14O3 . Its structure is similar to naphthalene, but it has a unique conjugated structure that gives it special chemical properties .


Physical And Chemical Properties Analysis

This compound has a molar mass of 242.27 and appears as a powder . It is stored at a condition of 2-8℃ .

Scientific Research Applications

Discovery and Characterization

Thunalbene is a unique stilbene derivative isolated from the orchid Thunia alba. It was the first stilbene derivative discovered in Orchidaceae plants. Its structure, identified as 3,3′-dihydroxy-5-methoxystilbene, was determined using spectral and chemical evidence (Majumder, Roychowdhury, & Chakraborty, 1998).

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Synthesized using the Horner–Wadsworth–Emmons reaction, this compound demonstrated weak inhibitory activities without cytotoxicity on the production of nitric oxide, an important inflammatory mediator, in lipopolysaccharide-induced RAW-264.7 macrophages (Moon, Kim, & Jun, 2015).

Quantitative Analysis in Thunia Alba Extract

In a study focused on quantifying phenanthrenes and stilbenoid in the ethyl acetate extract of Thunia alba, this compound was isolated and used as a standard for HPLC determination. The method validation showed the approach to be accurate, simple, and repeatable, offering a reference for quality control of Thunia alba (Yan et al., 2016).

Metabolism by Human Faecal Microbiota

Research on the metabolism of stilbenoids, including this compound, by human colon microbiota, revealed that this compound undergoes metabolic transformations such as double bond reduction, dihydroxylation, and demethylation. This study highlighted significant inter-individual differences in the metabolism of this compound among different faecal samples (Jarosova et al., 2019).

Mechanism of Action

Target of Action

Thunalbene, a stilbene derivative isolated from Thunia alba , primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial inflammatory mediator, and its regulation plays a significant role in various physiological processes.

Mode of Action

This compound exerts its effects by weakly inhibiting the production of nitric oxide . This interaction with nitric oxide production suggests that this compound may have potential anti-inflammatory properties.

Biochemical Pathways

It’s known that this compound and other similar stilbenoids can be metabolically transformed by colon microbiota through processes such as double bond reduction, dihydroxylation, and demethylation .

Pharmacokinetics

It’s known that stilbenoids like this compound are intensively metabolically transformed by colon microbiota . These transformations can lead to the production of metabolites that might show different or stronger biological activity than their parent molecules .

Result of Action

This compound’s weak inhibitory effect on nitric oxide production suggests that it may have anti-inflammatory properties . .

Action Environment

The action of this compound can be influenced by the environment within the human gut. The gut microbiota plays a significant role in the metabolism of this compound, affecting its bioavailability and efficacy . Furthermore, inter-individual differences in gut microbiota composition can lead to variations in the metabolism and effects of this compound .

properties

IUPAC Name

3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANIIUGEHGLNHB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Thunalbene and where is it found?

A1: this compound is a naturally occurring stilbenoid compound primarily found in certain orchid species, such as Thunia alba and Paphiopedilum exul [, ]. Stilbenoids are a class of phenolic compounds known for their diverse biological activities.

Q2: How does this compound interact with human gut microbiota?

A3: Studies show that this compound can modulate the composition of human gut microbiota []. Specifically, it has been observed to decrease the Firmicutes to Bacteroidetes ratio, reduce the abundance of Clostridium species, and impact the Lachnospiraceae family []. Interestingly, this compound was also found to increase the relative abundance of Faecalibacterium prausnitzii []. These findings highlight the potential of this compound to influence the gut microbiome, which plays a crucial role in human health.

Q3: How is this compound metabolized in the human gut?

A4: In vitro studies using human fecal microbiota revealed that this compound undergoes metabolic transformations including double bond reduction, dihydroxylation, and demethylation []. These processes demonstrate the ability of gut microbiota to modify the chemical structure of this compound, potentially influencing its bioavailability and biological activity.

Q4: What is the structural characterization of this compound?

A5: this compound is a stilbene derivative with the molecular formula C16H14O3 []. While the provided abstracts don't specify spectroscopic data, detailed structural information can be found in the full research article referenced as [].

Q5: Are there analytical methods for detecting and quantifying this compound?

A6: Yes, researchers have developed and validated HPLC-DAD methods for determining this compound concentrations in plant extracts []. This technique enables accurate quantification of this compound, supporting quality control efforts and facilitating further research into its properties and applications.

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